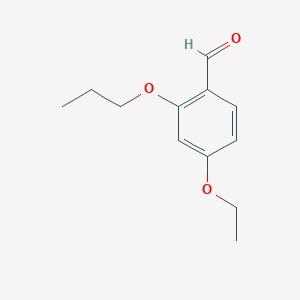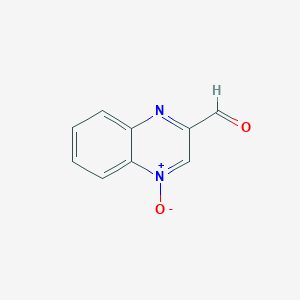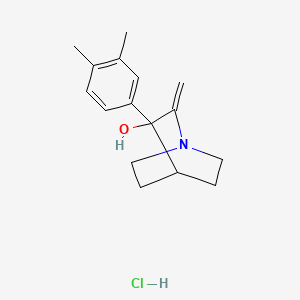![molecular formula C23H31NO B11998377 (E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine CAS No. 6038-18-2](/img/structure/B11998377.png)
(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE is an organic compound known for its unique chemical structure and properties. It is a Schiff base derivative, which is formed by the condensation of an aldehyde or ketone with a primary amine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE typically involves the reaction of 4-nonyloxybenzaldehyde with p-toluidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE has several scientific research applications:
Liquid Crystal Technology: The compound exhibits liquid crystal properties, making it useful in the development of advanced display technologies.
Fire-Retardant Materials: It has been studied for its potential use in fire-retardant materials due to its thermal stability and flame-retardant properties.
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors.
Mecanismo De Acción
The mechanism of action of (4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE involves its interaction with specific molecular targets and pathways. For instance, in liquid crystal applications, the compound aligns itself in response to electric or magnetic fields, altering its optical properties. In fire-retardant applications, it may act by forming a protective char layer that inhibits combustion .
Comparación Con Compuestos Similares
Similar Compounds
(4-NONYLOXY-BENZYLIDENE)-2-THIOXO-THIAZOLIDIN-4-ONE: Another Schiff base derivative with similar liquid crystal and fire-retardant properties.
(E)-ETHYL 4-((4-(NONYLOXY)BENZYLIDENE)AMINO)BENZOATE: A related compound with comparable chemical and physical properties.
Uniqueness
(4-NONYLOXY-BENZYLIDENE)-P-TOLYL-AMINE is unique due to its specific combination of nonyloxy and p-tolyl groups, which confer distinct liquid crystal behavior and fire-retardant properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
6038-18-2 |
|---|---|
Fórmula molecular |
C23H31NO |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-1-(4-nonoxyphenyl)methanimine |
InChI |
InChI=1S/C23H31NO/c1-3-4-5-6-7-8-9-18-25-23-16-12-21(13-17-23)19-24-22-14-10-20(2)11-15-22/h10-17,19H,3-9,18H2,1-2H3 |
Clave InChI |
FVQUWCQPENLSTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11998311.png)


![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)





![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)


![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
